N-(6-chlorobenzo[d]thiazol-2-yl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamide
Description
Properties
IUPAC Name |
N-(6-chloro-1,3-benzothiazol-2-yl)-4-(3,5-dimethylpiperidin-1-yl)sulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22ClN3O3S2/c1-13-9-14(2)12-25(11-13)30(27,28)17-6-3-15(4-7-17)20(26)24-21-23-18-8-5-16(22)10-19(18)29-21/h3-8,10,13-14H,9,11-12H2,1-2H3,(H,23,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDEIIXNKQDVWSF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC4=C(S3)C=C(C=C4)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22ClN3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(6-chlorobenzo[d]thiazol-2-yl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and inflammation. This article reviews its synthesis, biological evaluation, and mechanisms of action based on diverse sources.
Chemical Structure and Properties
The compound features a benzothiazole moiety, which is known for its diverse biological activities. Its structure can be represented as follows:
This structure incorporates a chlorobenzo[d]thiazole unit and a dimethylpiperidine sulfonamide group, which are critical for its pharmacological properties.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including:
- Formation of the benzothiazole ring through cyclization reactions.
- Introduction of the sulfonamide group via nucleophilic substitution.
- Final coupling with the piperidine derivative to yield the target compound.
Anticancer Activity
Recent studies have highlighted the anticancer potential of benzothiazole derivatives. For instance, compounds structurally similar to this compound have shown significant cytotoxic effects against various cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A431 (epidermoid carcinoma) | 1.5 | Induction of apoptosis and cell cycle arrest |
| A549 (lung carcinoma) | 2.0 | Inhibition of AKT and ERK signaling pathways |
| H1299 (non-small cell lung cancer) | 1.8 | Decreased IL-6 and TNF-α levels |
These findings suggest that the compound may inhibit tumor proliferation and promote apoptosis through modulation of key signaling pathways involved in cancer progression .
Anti-inflammatory Effects
In addition to its anticancer effects, this compound exhibits anti-inflammatory properties. It has been shown to reduce levels of pro-inflammatory cytokines such as IL-6 and TNF-α in macrophage models . This dual action may make it a valuable candidate for treating conditions characterized by both inflammation and tumorigenesis.
The mechanisms underlying the biological activity of this compound include:
- Inhibition of Key Signaling Pathways : The compound has been shown to inhibit the AKT and ERK pathways, which are crucial for cell survival and proliferation in cancer cells.
- Induction of Apoptosis : Flow cytometry analyses indicate that treatment with this compound leads to increased apoptosis in cancer cells.
- Reduction of Inflammatory Cytokines : The compound's ability to lower IL-6 and TNF-α levels suggests a mechanism that could mitigate inflammatory responses associated with cancer progression .
Case Studies
A recent study evaluated the efficacy of similar benzothiazole compounds in vivo using xenograft models. The results indicated that these compounds significantly reduced tumor size compared to controls, supporting their potential as therapeutic agents .
Comparison with Similar Compounds
Benzothiazole Core Modifications
- 6-Chloro substitution : Unlike compounds 4d–4i (), which lack halogenation on the benzothiazole ring, the 6-chloro group in the target compound may enhance electrophilic interactions or metabolic stability .
- Sulfonamide Linker: The 3,5-dimethylpiperidine sulfonamide group distinguishes it from ’s derivatives (e.g., 4–20 to 4–26), which feature aryl or halogenated sulfonyl groups.
Piperidine vs. Aromatic Sulfonyl Groups
Table 1: Comparative Data of Selected Analogues
Q & A
Q. What are the key considerations for designing a synthetic route for N-(6-chlorobenzo[d]thiazol-2-yl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamide?
The synthesis involves multi-step organic reactions, including sulfonylation of the benzamide core and coupling with the chlorobenzo[d]thiazole moiety. Key steps include:
- Sulfonylation : Reacting 4-chlorobenzoic acid derivatives with 3,5-dimethylpiperidine under reflux in solvents like DMF or dichloromethane to form the sulfonyl bridge .
- Amide Coupling : Using coupling agents (e.g., EDC/HOBt) to attach the benzo[d]thiazole group. Monitor reaction progress via TLC and purify intermediates via column chromatography .
- Optimization : Adjust reaction time (typically 12-24 hours) and temperature (60-80°C) to maximize yield (reported 60-75%) .
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
Comprehensive characterization requires:
- Spectroscopic Analysis : ¹H/¹³C NMR to verify sulfonamide (-SO₂-) and amide (-CONH-) linkages. Key peaks include δ 8.2–8.5 ppm (aromatic protons) and δ 3.1–3.5 ppm (piperidine methyl groups) .
- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion [M+H]⁺ at m/z 490.12 (calculated) .
- X-ray Crystallography : For unambiguous confirmation of stereochemistry, if single crystals are obtained .
Q. What solvent systems are optimal for recrystallizing this compound?
Recrystallization in methanol:water (3:1) or ethyl acetate:hexane (1:2) yields high-purity crystals (>95%). Solvent polarity must balance solubility and precipitation kinetics to avoid amorphous byproducts .
Advanced Research Questions
Q. How can researchers resolve contradictions between in vitro and in vivo bioactivity data for this compound?
Discrepancies may arise from pharmacokinetic factors (e.g., metabolic instability) or assay conditions. Strategies include:
- Metabolic Stability Assays : Use liver microsomes to identify degradation hotspots (e.g., sulfonamide hydrolysis) .
- Dose-Response Refinement : Test higher concentrations in vivo to account for bioavailability limitations .
- Comparative Profiling : Cross-validate activity across cell lines (e.g., HEK293 vs. HepG2) to rule out cell-type-specific effects .
Q. What computational methods are suitable for predicting target binding modes of this compound?
Molecular docking (AutoDock Vina, Schrödinger Suite) against potential targets (e.g., kinase domains) can predict binding affinities.
- Validation : Compare docking scores with experimental IC₅₀ values from kinase inhibition assays .
- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability (RMSD < 2 Å indicates robust interactions) .
Q. How should researchers design structure-activity relationship (SAR) studies to optimize this compound’s bioactivity?
Focus on modular substitutions:
- Piperidine Ring : Replace 3,5-dimethyl groups with bulkier substituents (e.g., cyclohexyl) to enhance hydrophobic interactions .
- Chlorothiazole Moiety : Test electron-withdrawing groups (e.g., -NO₂) at the 6-position to modulate electronic effects .
- Sulfonamide Linker : Evaluate bioisosteres (e.g., carbamate) for improved metabolic stability .
Q. What experimental controls are critical when assessing this compound’s antimicrobial activity?
Include:
- Positive Controls : Ciprofloxacin (bacteria) and fluconazole (fungi) to benchmark MIC values .
- Solvent Controls : DMSO (<1% v/v) to rule out solvent toxicity .
- Resazurin Assays : Quantify metabolic inhibition via fluorescence to avoid false negatives from static growth .
Methodological Guidance for Data Contradictions
Q. How to address inconsistent NMR spectra of synthetic batches?
- Impurity Profiling : Use HPLC-MS to identify byproducts (e.g., des-chloro derivatives) .
- Deuterated Solvent Effects : Re-run spectra in DMSO-d₆ vs. CDCl₃ to detect solvent-induced shifts .
Q. What statistical approaches are recommended for analyzing dose-response variability?
- Nonlinear Regression : Fit data to a four-parameter logistic model (GraphPad Prism) to calculate EC₅₀ with 95% CI .
- Outlier Tests : Apply Grubbs’ test to exclude anomalous replicates (α = 0.05) .
Q. How to prioritize synthetic analogs for further development?
Use a weighted scoring system :
- Potency (IC₅₀): 40% weight.
- Selectivity Index (CC₅₀/IC₅₀): 30% weight.
- Synthetic Feasibility (step count/yield): 30% weight .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
